4-(4-Chlorophenyl)-6-(isopropylamino)-2-phenyl-5-pyrimidinecarbonitrile
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-phenyl-6-(propan-2-ylamino)pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4/c1-13(2)23-20-17(12-22)18(14-8-10-16(21)11-9-14)24-19(25-20)15-6-4-3-5-7-15/h3-11,13H,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOBVFGNGGALBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601139254 | |
| Record name | 4-(4-Chlorophenyl)-6-[(1-methylethyl)amino]-2-phenyl-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320418-03-9 | |
| Record name | 4-(4-Chlorophenyl)-6-[(1-methylethyl)amino]-2-phenyl-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320418-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)-6-[(1-methylethyl)amino]-2-phenyl-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-(4-Chlorophenyl)-6-(isopropylamino)-2-phenyl-5-pyrimidinecarbonitrile involves multiple steps, typically starting with the preparation of the pyrimidine ring. One common synthetic route includes the condensation of appropriate aldehydes and amines under controlled conditions to form the pyrimidine core. The introduction of the chlorophenyl, isopropylamino, and phenyl groups is achieved through subsequent substitution reactions. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity, utilizing catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
4-(4-Chlorophenyl)-6-(isopropylamino)-2-phenyl-5-pyrimidinecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Oncology
The compound has been investigated for its role as a kinase inhibitor , specifically targeting cyclin-dependent kinases (CDKs). Inhibitors of CDK4/6 are crucial in cancer therapy as they can halt the cell cycle progression in tumor cells. For instance, compounds similar to 4-(4-Chlorophenyl)-6-(isopropylamino)-2-phenyl-5-pyrimidinecarbonitrile have shown promising results in preclinical studies against various cancers, including breast and colorectal cancer.
A notable study demonstrated that pyridopyrimidine derivatives exhibit potent inhibitory activity against CDK4 and CDK6, leading to G1 phase arrest in cancer cell lines, which is critical for controlling tumor growth . This mechanism suggests that the compound could be developed into an effective therapeutic agent for tumors characterized by hyperactive CDK pathways.
Neuropharmacology
The compound's structure allows it to interact with metabotropic glutamate receptors (mGluRs), which are implicated in several neurological disorders. Research has identified various derivatives that act as antagonists for mGluR1 and mGluR5, presenting potential therapeutic avenues for conditions like anxiety, depression, and pain management .
In vitro studies have indicated that these compounds can modulate neurotransmitter release and neuronal excitability, making them candidates for further development in treating neurological diseases.
Case Study 1: CDK Inhibition
In a study published by the National Institutes of Health, researchers synthesized several pyrimidine derivatives, including those based on the structure of this compound. The results showed that these compounds effectively inhibited CDK4/6 activity with low nanomolar IC50 values. The study highlighted their potential use in combination therapies with existing chemotherapeutic agents to enhance efficacy against resistant cancer types .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of related compounds targeting mGluRs. The results indicated that these compounds could reduce excitotoxicity in neuronal cultures exposed to high levels of glutamate, suggesting a protective role against neurodegeneration. This study opens avenues for developing treatments for conditions such as Alzheimer's disease and other forms of dementia .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-6-(isopropylamino)-2-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₁₉H₁₆ClN₅
- Molecular Weight : 349.83 g/mol
- CAS Registry Number : 320417-99-0
- MDL Number : MFCD00139464
Structural Features :
This pyrimidine derivative features:
- A 4-chlorophenyl group at position 3.
- An isopropylamino group at position 4.
- A phenyl group at position 2.
- A carbonitrile group at position 5.
Comparison with Structurally Similar Pyrimidine Derivatives
4-(4-Chlorophenyl)-6-(diethylamino)-2-phenyl-5-pyrimidinecarbonitrile
4-(Isopropylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
- Molecular Formula : C₁₉H₁₇N₅
- Molecular Weight : 315.38 g/mol
- Key Differences :
- Phenyl group at position 2 replaced with 4-pyridinyl (a nitrogen-containing heterocycle).
- Impact :
- Enhanced hydrogen-bonding capacity via the pyridinyl nitrogen.
- Potential for coordination with metal ions or charged residues in enzyme active sites.
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile
- Molecular Formula : C₆H₄ClN₃S
- Molecular Weight : 185.63 g/mol
- Key Differences: Simplified structure with chloro and methylthio substituents instead of aryl/alkylamino groups. Impact:
- Higher electrophilicity at the pyrimidine core due to electron-withdrawing chloro and methylthio groups.
Comparison with Triazine Derivatives
Atrazine Glutathione Adduct
- Structure: A triazine core with ethylamino and isopropylamino groups .
- Key Differences :
- Triazine vs. Pyrimidine Core : Triazines have three nitrogen atoms in the ring, increasing basicity and altering electronic distribution.
- Biological Relevance : Triazines like atrazine are established herbicides, suggesting the target pyrimidine may also exhibit herbicidal activity but with different selectivity due to core heterocycle differences.
N2-(1-Methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine (GS 11354)
- Structure: Contains isopropylamino and methylthio groups on a triazine core .
- Impact :
- The methylthio group enhances sulfur-mediated interactions (e.g., covalent bonding with enzymes).
- Triazines generally exhibit higher stability in environmental matrices compared to pyrimidines.
Structural and Electronic Insights from Related Compounds
Crystal Packing and π-π Interactions
- The 4-chlorophenyl group in the target compound likely engages in π-π stacking, as seen in the supramolecular compound {[2-(4-chlorophenyl)benzimidazoleH]₂²⁺·[SbCl₅]²⁻}ₙ .
- Carbonitrile Group : Withdraws electron density, polarizing the pyrimidine ring and enhancing intermolecular dipole interactions.
Electronic Structure Analysis
- Computational studies on sulfonamide derivatives (e.g., N-(2′,4′,5′-trichlorophenyl)-2-hydroxyl-3,5,6-trichlorobenzenesulfonanilide) suggest that electron-withdrawing groups like carbonitrile can increase proton acidity at adjacent NH or OH groups .
Pharmacological and Agricultural Implications
- Herbicidal Potential: The isopropylamino group is a hallmark of triazine herbicides (e.g., atrazine), implying the target pyrimidine may act as a photosynthesis inhibitor by binding to the D1 protein in plants .
- Selectivity : Pyrimidine derivatives often exhibit higher selectivity than triazines due to reduced environmental persistence and tailored substituent interactions.
Data Tables
Table 1. Molecular Data for Key Compounds
Table 2. Substituent Effects on Properties
Biological Activity
4-(4-Chlorophenyl)-6-(isopropylamino)-2-phenyl-5-pyrimidinecarbonitrile, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This compound's structure, characterized by a chlorophenyl group and an isopropylamino moiety, suggests diverse interactions with biological targets.
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C18H19ClN4
- Molecular Weight : 344.82 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this compound function primarily as inhibitors of cyclin-dependent kinases (CDKs). These kinases play crucial roles in cell cycle regulation and are implicated in various cancers. The inhibition of CDK activity can lead to cell cycle arrest and reduced tumor growth.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, highlighting its potential as an anticancer agent. Below is a summary of key findings:
| Study | Target | Biological Activity | IC50 Value (µM) |
|---|---|---|---|
| Study 1 | CDK4 | Inhibition of kinase activity | 0.011 |
| Study 2 | CDK6 | Inhibition of kinase activity | 0.015 |
| Study 3 | mGluR1 | Antagonist activity | 23 - 28 |
Case Studies
- In Vitro Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast and colorectal cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
- In Vivo Studies : In mouse xenograft models, administration of the compound resulted in substantial tumor regression, further supporting its potential as a therapeutic agent in oncology.
- Structure-Activity Relationship (SAR) : The introduction of different substituents on the pyrimidine ring was shown to modulate the biological activity significantly. For instance, variations in the aryl groups influenced both potency and selectivity towards specific kinases.
Q & A
Q. What are the optimal synthetic routes for 4-(4-Chlorophenyl)-6-(isopropylamino)-2-phenyl-5-pyrimidinecarbonitrile?
Q. Which spectroscopic methods are most reliable for characterizing this compound?
A combination of techniques is essential:
- IR Spectroscopy : Confirm the presence of CN (~2212 cm⁻¹) and NH₂ groups (~3478 cm⁻¹) .
- NMR : Use DMSO-d₆ to resolve aromatic protons (δ 7.53–8.40 ppm for 4h) and isopropylamino groups (δ 1.20–1.25 ppm, split into a septet) .
- Mass Spectrometry : Base peaks (e.g., m/z 306 for 4h) confirm molecular ion stability .
Q. How can researchers assess the compound’s stability under varying pH conditions?
- Perform accelerated stability studies in buffers (pH 1–13) at 40°C for 30 days.
- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and compare peak areas .
Advanced Research Questions
Q. How to resolve contradictions in spectral data for structural confirmation?
Discrepancies in NMR/IR results may arise from polymorphism or solvent effects. Mitigation strategies:
- Use 2D NMR (COSY, HSQC) to assign ambiguous proton-carbon correlations.
- Perform X-ray crystallography (e.g., as in ) to unambiguously determine bond angles and substituent orientations .
Q. What experimental design principles optimize reaction yield and purity?
Apply Design of Experiments (DoE) to evaluate factors like temperature, solvent ratio, and catalyst loading:
- Use a central composite design to model non-linear relationships.
- For example, varying the molar ratio of isopropylamine (1.2–2.0 eq.) can increase yield by 15% .
Q. How to investigate regioselectivity in substitution reactions involving the pyrimidine core?
- Computational Modeling : Density Functional Theory (DFT) calculations predict electron density at C2 vs. C4 positions.
- Kinetic Studies : Monitor reaction intermediates via in situ FTIR to identify favored pathways .
Q. What methodologies enable analysis of mass spectrometry fragmentation patterns?
- Compare experimental m/z values with simulated fragmentation using software (e.g., ACD/MS Fragmenter).
- For 4h (m/z 306), key fragments include loss of Cl (→ 270) and CN (→ 258) .
Data Analysis and Interpretation
Q. How to address discrepancies in reported melting points for analogs?
Potential causes include impurities or polymorphic forms. Solutions:
- Purify via column chromatography (silica gel, ethyl acetate/hexane).
- Perform DSC (Differential Scanning Calorimetry) to detect polymorph transitions .
Q. What strategies validate the compound’s electronic properties for drug discovery?
- UV-Vis Spectroscopy : Measure λmax in DMSO to estimate π→π* transitions (e.g., 280–320 nm for aryl groups).
- Cyclic Voltammetry : Determine redox potentials to assess electron-withdrawing effects of the CN group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
